1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a compound that has garnered significant interest in various fields of scientific research. This compound, characterized by its unique structure, consists of a piperidine ring attached to a trifluoroethanone moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the reaction of piperidine derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base to facilitate the formation of the trifluoroethanone group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste, making the production of this compound more sustainable and cost-effective .
Analyse Chemischer Reaktionen
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one can be compared with other piperidine derivatives and trifluoromethyl-containing compounds. Similar compounds include:
2-(Aminomethyl)piperidine: A simpler piperidine derivative without the trifluoromethyl group, used in the synthesis of various pharmaceuticals.
1-(2-Aminoethyl)piperidine: Another piperidine derivative with different substituents, studied for its potential pharmacological activities.
Trifluoroacetylated compounds: Compounds containing the trifluoroacetyl group, used in organic synthesis and as intermediates in the production of pharmaceuticals.
The uniqueness of this compound lies in its combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H13F3N2O |
---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
1-[2-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-4-2-1-3-6(13)5-12/h6H,1-5,12H2 |
InChI-Schlüssel |
OOXRGPNOSUBAHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CN)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.